1-(4-methoxybenzyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea
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Overview
Description
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Molecular Structure Analysis
The molecular structure of imidazole is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- This compound has shown promise as an anticancer agent. Researchers have investigated its ability to inhibit tumor growth by interfering with cell division and inducing apoptosis (programmed cell death). Its unique structure may target specific cancer pathways, making it a potential candidate for novel therapies .
- Preliminary studies suggest that our compound exhibits antimicrobial properties. It has been tested against bacteria, fungi, and even some drug-resistant strains. Understanding its mechanism of action could lead to new antibiotics or antifungal agents .
- Inflammation plays a crucial role in various diseases. Our compound has been explored for its anti-inflammatory potential. By modulating inflammatory pathways, it might contribute to managing conditions like arthritis or inflammatory bowel diseases .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are a significant health burden. Researchers have investigated whether our compound can protect neurons from damage, potentially slowing disease progression .
- Cardiovascular diseases remain a global health challenge. Some studies suggest that our compound could have vasodilatory effects, improving blood flow and potentially benefiting heart health .
- Diabetes management is critical, and our compound has been studied for its potential antidiabetic effects. Researchers have explored its impact on glucose metabolism and insulin sensitivity .
- Viral infections continue to pose threats. While research is ongoing, our compound has been evaluated for antiviral activity. It may interfere with viral replication or entry mechanisms .
- Skin conditions like psoriasis, eczema, and acne can significantly impact quality of life. Our compound’s anti-inflammatory and antimicrobial properties make it an interesting candidate for topical formulations .
Anticancer Properties
Antimicrobial Activity
Anti-Inflammatory Effects
Neuroprotective Potential
Cardiovascular Applications
Antidiabetic Properties
Antiviral Investigations
Skin Disorders and Dermatology
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[2-(1-methyl-4-thiophen-2-ylimidazol-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-23-13-16(17-4-3-11-26-17)22-18(23)9-10-20-19(24)21-12-14-5-7-15(25-2)8-6-14/h3-8,11,13H,9-10,12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOLJMMVOMJYIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1CCNC(=O)NCC2=CC=C(C=C2)OC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-methoxybenzyl)-3-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)urea |
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